molecular formula C25H31N3O5S B285291 N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

货号 B285291
分子量: 485.6 g/mol
InChI 键: UWOQISFRROKYTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

作用机制

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist exerts its effects by binding to the N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide receptor, which is involved in various physiological processes, including cell migration, proliferation, and survival. By blocking the N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide receptor, N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist inhibits the downstream signaling pathways that are activated by N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide, leading to the observed effects on cancer cells, inflammation, and cardiac function.
Biochemical and Physiological Effects
Studies have shown that N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and improve cardiac function in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.

实验室实验的优点和局限性

One advantage of using N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist in lab experiments is its specificity for the N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide receptor, which allows for targeted inhibition of downstream signaling pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

未来方向

There are several potential future directions for research on N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist. One area of interest is the development of more potent and selective N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonists for use in therapeutic applications. Another area of interest is the investigation of the compound's effects on other physiological processes, such as angiogenesis and immune function. Additionally, the use of N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.
Conclusion
In conclusion, N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist will continue to explore its potential as a therapeutic agent and its effects on other physiological processes.

合成方法

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the sulfonation of the benzamide. The final product is obtained through a purification process that involves the use of chromatography techniques. The synthesis method has been optimized to ensure high yields and purity of the final product.

科学研究应用

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. The compound has been shown to inhibit the migration and proliferation of cancer cells, reduce inflammation, and improve cardiac function in animal models. N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist has also been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and multiple sclerosis.

属性

分子式

C25H31N3O5S

分子量

485.6 g/mol

IUPAC 名称

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C25H31N3O5S/c1-33-22-14-13-18(17-23(22)34(31,32)28-15-7-8-16-28)24(29)27-21-12-6-5-11-20(21)25(30)26-19-9-3-2-4-10-19/h5-6,11-14,17,19H,2-4,7-10,15-16H2,1H3,(H,26,30)(H,27,29)

InChI 键

UWOQISFRROKYTH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)N4CCCC4

规范 SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)N4CCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。